2-Aminobenzimidazole

Overview

Description

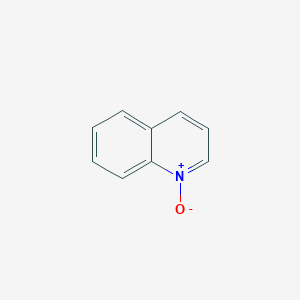

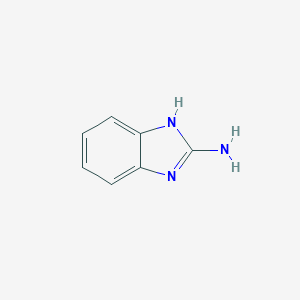

2-Aminobenzimidazole is a heterocyclic compound with the molecular formula C7H7N3. It is a derivative of benzimidazole, where an amino group is attached to the second position of the benzimidazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications.

Mechanism of Action

Target of Action

2-Aminobenzimidazole (2-ABZ) is a versatile molecule that interacts with various targets. It has been found to potentiate Acid-Sensitive Ion Channels (ASICs), particularly ASIC3 . Additionally, it has been suggested that 2-ABZ derivatives bind to lipopolysaccharide (LPS) in Klebsiella pneumoniae and modulate lipooligosaccharide (LOS) biosynthesis, assembly, or transport .

Mode of Action

The mode of action of 2-ABZ is complex and depends on the specific derivative and target. For instance, in the case of ASIC3 potentiation, 2-ABZ derivatives are thought to potentiate the open state of the channel with slow kinetics of activation and desensitization . In the context of K. pneumoniae, 2-ABZ derivatives are believed to bind to LPS, thereby modulating LOS biosynthesis, assembly, or transport .

Biochemical Pathways

2-ABZ affects various biochemical pathways. It has been found to be metabolized by a hydroxylase to 2-hydroxybenzimidazole, which is then cleaved by a flavin-dependent monooxygenase to form benzene-1,2-diamine. This compound is further oxidized to catechol by benzoate-1,2-dioxygenase and mineralized . Additionally, the initial cleavage of the methyl carbamate side chain of parent moiety by microbes leads to the generation of this compound, 2-hydroxybenzimidazole, and benzimidazole derivatives, which are then further degraded through a series of intermediate steps depending on the microbial species involved .

Pharmacokinetics

It is known that the molecule is metabolically stable

Result of Action

The molecular and cellular effects of 2-ABZ’s action are diverse. It has been found to have anti-angiogenic and anti-lymphangiogenic effects . Additionally, it has been reported to have anti-inflammatory and immunomodulatory activities .

Action Environment

The action of 2-ABZ can be influenced by environmental factors. For instance, it has been found that 2-ABZ is insoluble in water and oil but soluble in chloroform, acetone, and dimethylformamide . This solubility profile can influence the compound’s action, efficacy, and stability in different environments.

Biochemical Analysis

Biochemical Properties

2-Aminobenzimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been used in the hydrolysis of a choline carbonate . It also plays a role in the synthesis of imidazo[1,2-a]benzimidazoles .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to have anti-inflammatory and antioxidant actions . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to cause conformational changes in certain proteins and alter their subcellular targeting . It can also interact with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that this compound mitigates brass corrosion after short-, medium-, and long-term immersion periods . Information on the compound’s stability, degradation, and long-term effects on cellular function has been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on Leishmaniasis, it was found that a certain dosage of a this compound derivative was well tolerated, but higher dosages led to severe toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For example, it has been found to be part of the degradation pathway of certain fungicides .

Subcellular Localization

It has been suggested that small molecules like this compound can cause conformational changes in certain proteins and alter their subcellular targeting .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminobenzimidazole can be synthesized through several methods:

From o-phenylenediamine and formic acid: This method involves the cyclization of o-phenylenediamine with formic acid under reflux conditions.

Using mercuric oxide: Another method involves the reaction of o-phenylenediamine with mercuric oxide.

From cyanamide: Cyanamide can be used to react with o-phenylenediamine to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

2-Aminobenzimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation products: Oxidized derivatives of this compound.

Reduction products: Reduced forms of the compound.

Substitution products: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-Aminobenzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Aminobenzimidazole is unique due to its specific structure and biological activities. Similar compounds include:

Benzimidazole: The parent compound, which lacks the amino group at the second position.

2-Methylbenzimidazole: A derivative with a methyl group instead of an amino group.

2-Mercaptobenzimidazole: A derivative with a mercapto group at the second position.

These similar compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name |

1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYUFVNJZUSCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

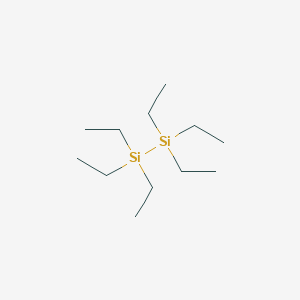

C1=CC=C2C(=C1)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024465 | |

| Record name | 2-Aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Plates (in water); white powder. (NTP, 1992) | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>20 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SID49674502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

934-32-7 | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65DE7521V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

435 °F (NTP, 1992) | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 2-Aminobenzimidazole is C7H7N3, and its molecular weight is 133.15 g/mol. []

A: this compound and its derivatives have been characterized by various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Researchers often use these techniques to confirm the structures of synthesized compounds and analyze their properties.

A: this compound derivatives exhibit a range of biological activities, and their mechanisms of action vary depending on the specific target. For instance: * Antimicrobial Activity: Some this compound complexes, like those with Cobalt(II), demonstrate antimicrobial activity, potentially by inhibiting bacterial growth. [] The presence of an amino group at position 2 seems to enhance this activity. [] * Biofilm Inhibition and Dispersal: Certain 2-Aminobenzimidazoles can inhibit and disperse bacterial biofilms. Studies suggest this activity may involve zinc-dependent mechanisms, potentially through direct zinc chelation. [] * Urokinase Inhibition: 2-Aminobenzimidazoles have been identified as urokinase inhibitors. They interact with the enzyme through electrostatic and hydrophobic interactions, as revealed by crystal structure analysis. [] * Acid-Sensing Ion Channel (ASIC) Modulation: Derivatives like Ru-1355 and Ru-1199 potentiate ASICs, particularly ASIC2a, affecting their activation and desensitization kinetics. This potentiation is pH-dependent. []

ANone: The downstream effects of this compound derivatives are diverse and dependent on the target:

- Antimicrobial activity: Results in growth inhibition or death of bacteria. [] For example, a this compound complex exhibited a minimum inhibitory concentration (MIC) of 60 µg/mL against Pseudomonas aeruginosa. []

- Biofilm disruption: Leads to the breakdown of bacterial biofilms, potentially reducing bacterial persistence and susceptibility to treatment. []

- Urokinase inhibition: May impact processes like fibrinolysis, cell migration, and tumor invasion due to the role of urokinase in these events. []

- ASIC modulation: Can alter neuronal excitability and signaling pathways, with potential implications for pain perception and other physiological processes. []

ANone: Structural modifications on the this compound scaffold significantly influence its activity, potency, and selectivity:

- N-Arylation: Palladium-catalyzed N-arylation at the amino group and copper-catalyzed N-arylation at the azole nitrogen generate distinct isomers with potentially different biological activities. [, ]

- Substituent Effects: Introducing various substituents at different positions of the this compound ring can alter its electronic properties, lipophilicity, and steric hindrance, impacting its interactions with biological targets. [, , ]

- Metal Complexation: Forming complexes with metals like Cobalt(II) can enhance antimicrobial activity compared to the free ligand. [, ]

ANone: Yes, several studies demonstrate how structural changes in this compound lead to different biological profiles:

- Researchers exploring 2-Aminobenzimidazoles as urokinase inhibitors found that while guanidine-based inhibitors had high pKa values (>9.0), those containing this compound had lower pKa values (around 7.5), potentially leading to improved pharmacokinetic properties. []

- In the development of VEGFR-2 inhibitors, structural optimization led to the identification of a potent benzoxazole derivative (compound 22) with improved pharmacokinetic properties and efficacy in in vivo models of angiogenesis. []

- Studies investigating the antimicrobial activity of this compound derivatives showed that the presence of an amino group at position 2 generally increased their effectiveness against bacteria. []

ANone: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of this compound:

- Molecular Modeling: Researchers use computational tools to study molecular geometry, electronic structure, and interactions with potential targets. [, ]

- QSAR Studies: Quantitative structure-activity relationship (QSAR) models are developed to correlate the structural features of this compound derivatives with their biological activities, guiding the design of new compounds with improved properties. []

- Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can provide insights into reaction mechanisms and help explain experimental observations, as demonstrated in studies on photochemical hydrogen transfer reactions involving this compound. []

ANone: Here are some examples of how computational chemistry has been applied in this compound research:

- A study utilized DFT calculations to investigate the mechanism of photochemical hydrogen transfer from this compound to aromatic ketones. The calculations suggested the formation of ground state molecular complexes followed by electron transfer and proton transfer steps, leading to the observed radical species. []

- In another study, researchers employed computational tools like Chemsketch, Molinspiration, PASS, and Discovery Studio to design this compound analogs with potential hypoglycemic activity. They evaluated the binding affinity of these derivatives to targets like alpha-glucosidase, DPP4, PPARγ, and the IGF-1 receptor, identifying promising candidates. [, ]

ANone: Several methods are available for synthesizing this compound derivatives, offering flexibility in introducing diverse substituents:

- Cyclization of Thioureas: A common approach involves reacting o-phenylenediamines with isothiocyanates to form thioureas, followed by cyclization and desulfurization. Various reagents, including mercury(II) oxide, copper(I) chloride, and electrochemical methods, have been employed for this purpose. [, , ]

- C-H Amination/Acetoxylation of Guanidines: Iodine(III) compounds have been used to promote C-H amination and tandem C-H amination/acetoxylation of guanidines, providing access to 2-Aminobenzimidazoles and their acetoxyl-substituted derivatives. []

- Other Methods: Researchers have explored alternative routes, such as using acyl isoselenocyanates [] and NBS/oxone promoted cascade reactions. []

ANone: this compound serves as a versatile building block in various reactions:

- Multicomponent Reactions: It participates in multicomponent reactions, such as those with dimedone and aldehydes, to afford tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones. []

- Metal Complex Formation: this compound readily coordinates with transition metal ions, forming complexes with diverse structures and properties. [, , ]

- Heterocycle Synthesis: It acts as a precursor for synthesizing other heterocycles. For instance, reacting this compound with acyl isoselenocyanates yields 1,3,5-triazine-2-selenones. []

ANone: While specific data on material compatibility is limited in the provided research, the choice of solvents and reagents in synthetic procedures suggests some level of compatibility. For example:

- The use of common organic solvents like ethanol, acetone, and dichloromethane in various reactions implies compatibility with these solvents. [, , , ]

- The successful synthesis of metal complexes suggests compatibility with various metal ions, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II). [, , , ]

A: this compound derivatives, particularly those incorporating guanidine units, have been investigated as bifunctional organocatalysts in asymmetric synthesis. [] These catalysts can promote reactions like Michael additions and aldol reactions with enantioselectivity.

ANone: this compound-based organocatalysts function by forming hydrogen bonds with substrates, activating them for nucleophilic attack. The chiral environment provided by the catalyst influences the stereochemical outcome of the reaction.

- Michael Reactions: 2-Aminobenzimidazoles bearing tertiary amino groups catalyze the enantioselective Michael addition of activated methylene compounds to nitroalkenes. []

- Aldol Reactions: Diastereomeric 2-Aminopyrimidines with prolinamide units, incorporated into a trans-cyclohexane-1,2-diamine scaffold, catalyze both inter- and intramolecular direct aldol reactions, often under solvent-free conditions. []

ANone: Although not extensively discussed in the provided research, the development of this compound derivatives as potential drug candidates suggests efforts to optimize their pharmaceutical properties:

- Structure-Based Design: Modifying substituents on the this compound core can modulate physicochemical properties like solubility and lipophilicity, potentially influencing bioavailability. [, ]

ANone: The diverse biological activities of this compound derivatives make them promising candidates for various applications:

- Antimicrobial Agents: Their activity against bacteria and ability to inhibit/disperse biofilms makes them potentially useful in treating bacterial infections, especially those associated with biofilms. [, , ]

- Anti-cancer Therapeutics: Inhibitors of enzymes like urokinase and VEGFR-2 hold potential as anti-cancer agents by targeting key processes involved in tumor growth, invasion, and angiogenesis. [, ]

- Other Therapeutic Areas: The modulation of ASICs by certain this compound derivatives suggests potential applications in pain management and other conditions where these ion channels play a role. []

ANone: A range of analytical techniques is employed in the research:

- Spectroscopic Methods: IR, 1H NMR, 13C NMR, and mass spectrometry are routinely used for structural characterization. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Chromatographic Techniques: Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) is used for separation and quantification, especially in studying reaction kinetics. [, ]

- Other Techniques: Elemental analysis confirms the composition of synthesized compounds, while X-ray diffraction analysis provides detailed structural information, particularly for metal complexes. [, , , ]

ANone: While a comprehensive historical account is beyond the scope of this Q&A, several notable milestones emerge from the provided research:

- Early Synthesis and Biological Evaluation: The synthesis and preliminary biological evaluation of this compound derivatives likely laid the foundation for further exploration of their therapeutic potential. [, , ]

- Development of Synthetic Methodologies: The continuous development of new and efficient synthetic routes, including those utilizing metal catalysis and multicomponent reactions, has expanded the accessibility of diverse this compound derivatives. [, , , , , , , , ]

- Identification of Specific Targets and Mechanisms: Research efforts have led to the identification of specific biological targets, such as urokinase, VEGFR-2, and ASICs, for this compound derivatives, providing insights into their mechanisms of action and potential therapeutic applications. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)

![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)